Clocoumarol

Vue d'ensemble

Description

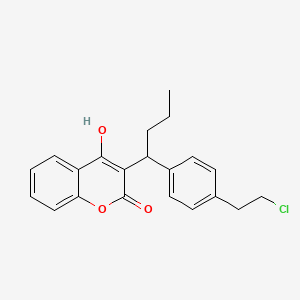

Le clocoumarol est un dérivé synthétique de la 4-hydroxycoumarine, connu pour ses propriétés anticoagulantes. Il est structurellement lié à d'autres anticoagulants à base de coumarine et est utilisé pour prévenir la coagulation sanguine en inhibant la synthèse des facteurs de coagulation dépendants de la vitamine K .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le clocoumarol peut être synthétisé par différentes méthodes. Une approche courante implique la réaction de dérivés de coumarine avec la N-chlorosuccinimide (NCS) comme source de chlore. La réaction a généralement lieu en présence d'un catalyseur métallique et d'un solvant organique . Une autre méthode implique l'utilisation de substrats alkyne substitués et une catalyse à médiation par des métaux de transition .

Méthodes de production industrielle

La production industrielle de this compound implique souvent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification, la cristallisation et le contrôle de la qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le clocoumarol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule de this compound.

Substitution : L'halogénation et d'autres réactions de substitution peuvent introduire de nouveaux groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme la N-chlorosuccinimide (NCS) et divers catalyseurs métalliques sont utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire des composés halogénés .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les dérivés de coumarine et leur réactivité.

Biologie : Investigué pour ses effets sur les processus cellulaires et l'inhibition enzymatique.

Mécanisme d'action

Le this compound exerce ses effets anticoagulants en inhibant l'enzyme époxyde réductase de la vitamine K. Cette inhibition empêche la réduction de la vitamine K, qui est essentielle à la carboxylation des facteurs de coagulation dépendants de la vitamine K (II, VII, IX et X). En conséquence, la synthèse de ces facteurs de coagulation est altérée, ce qui entraîne une réduction de la coagulation sanguine .

Applications De Recherche Scientifique

Clocoumarol has a wide range of scientific research applications:

Chemistry: Used as a model compound to study coumarin derivatives and their reactivity.

Biology: Investigated for its effects on cellular processes and enzyme inhibition.

Mécanisme D'action

Clocoumarol exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the reduction of vitamin K, which is essential for the carboxylation of vitamin K-dependent clotting factors (II, VII, IX, and X). As a result, the synthesis of these clotting factors is impaired, leading to reduced blood clotting .

Comparaison Avec Des Composés Similaires

Le clocoumarol est similaire à d'autres anticoagulants à base de coumarine tels que la warfarine, l'acénocoumarol et le dicoumarol. Il possède des propriétés uniques qui le distinguent de ces composés :

Warfarine : Le this compound et la warfarine inhibent tous deux l'époxyde réductase de la vitamine K, mais le this compound peut avoir des propriétés pharmacocinétiques différentes.

Acenocoumarol : Mécanisme d'action similaire, mais le this compound peut différer dans ses voies métaboliques et sa durée d'action.

Liste des composés similaires

- Warfarine

- Acenocoumarol

- Dicoumarol

- Phénprocoumone

- Dérivés de coumarine

Les propriétés uniques et les applications diverses du this compound en font un composé précieux en recherche scientifique et en médecine. Sa capacité à inhiber la coagulation sanguine par l'intermédiaire de la voie de la vitamine K souligne son importance en tant qu'agent anticoagulant.

Activité Biologique

Clocoumarol is a coumarin derivative that has garnered attention for its biological activities, particularly in the context of anticoagulation and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is chemically classified as a 4-hydroxycoumarin and is primarily known for its role as an anticoagulant. It functions by inhibiting vitamin K epoxide reductase, which is crucial in the synthesis of clotting factors II, VII, IX, and X. This mechanism is similar to that of other anticoagulants, such as warfarin and acenocoumarol.

The primary mechanism of action for this compound involves:

- Inhibition of Vitamin K Epoxide Reductase : This enzyme is responsible for recycling vitamin K in the body, which is essential for the synthesis of clotting factors.

- Impact on Coagulation Pathways : By inhibiting this enzyme, this compound effectively reduces the levels of active clotting factors, thereby exerting its anticoagulant effect.

Anticoagulant Activity

This compound's primary use is as an anticoagulant. Its effectiveness has been demonstrated through various studies:

- Dose-Response Studies : Research indicates that this compound exhibits a dose-dependent anticoagulant effect, with optimal doses varying based on individual patient factors such as genetic polymorphisms in drug metabolism enzymes like CYP2C9 and VKORC1 .

- Comparative Studies : In comparative studies with other anticoagulants like warfarin, this compound has shown similar efficacy but with different pharmacokinetic profiles.

Anti-inflammatory Properties

Recent studies have suggested that this compound may possess anti-inflammatory properties:

- Inhibition of Cyclooxygenase Enzymes : this compound has been found to selectively inhibit cyclooxygenase II (COX-2), which is involved in the inflammatory response. This selectivity may lead to fewer gastrointestinal side effects compared to non-selective COX inhibitors .

- Case Studies : Clinical observations have noted improvements in inflammatory conditions such as rheumatoid arthritis when treated with this compound alongside standard therapy.

Case Studies

- Anticoagulation Sensitivity : A case study highlighted a patient with heightened sensitivity to this compound due to genetic variations affecting drug metabolism. The patient's response was closely monitored, illustrating the importance of personalized medicine in anticoagulation therapy .

- Clinical Trials : In clinical trials assessing the safety and efficacy of this compound versus warfarin, it was observed that patients on this compound had similar rates of thromboembolic events but reported fewer adverse effects related to bleeding complications.

Data Table: Comparative Efficacy of this compound and Other Anticoagulants

| Parameter | This compound | Warfarin | Acenocoumarol |

|---|---|---|---|

| Mechanism | VKORC inhibition | VKORC inhibition | VKORC inhibition |

| Average Half-Life | 6-12 hours | 36-42 hours | 8-12 hours |

| Dosing Frequency | Daily | Daily | Daily |

| Common Side Effects | Bleeding | Bleeding | Bleeding |

| Genetic Variability Impact | High | Moderate | High |

Propriétés

IUPAC Name |

3-[1-[4-(2-chloroethyl)phenyl]butyl]-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClO3/c1-2-5-16(15-10-8-14(9-11-15)12-13-22)19-20(23)17-6-3-4-7-18(17)25-21(19)24/h3-4,6-11,16,23H,2,5,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBSDNCEYSPGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)CCCl)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957242 | |

| Record name | 3-{1-[4-(2-Chloroethyl)phenyl]butyl}-2-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35838-63-2 | |

| Record name | 3-[1-[4-(2-Chloroethyl)phenyl]butyl]-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35838-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clocoumarol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035838632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{1-[4-(2-Chloroethyl)phenyl]butyl}-2-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clocoumarol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOCOUMAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9K14Z7S3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.